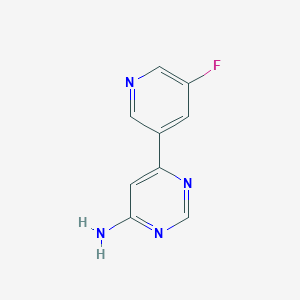

6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine

Description

Properties

IUPAC Name |

6-(5-fluoropyridin-3-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN4/c10-7-1-6(3-12-4-7)8-2-9(11)14-5-13-8/h1-5H,(H2,11,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBUPPSBSQANON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine typically involves the selective fluorination of 2-aminopyrimidines. One common method includes the use of Selectfluor in the presence of silver carbonate (Ag2CO3) to achieve high yields and excellent regioselectivity . Another approach involves the transformation of 5-fluoro-4-(pyridin-3-yl)-2-aminopyrimidine into the desired compound through a series of reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups attached to the pyridine and pyrimidine rings.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine and pyrimidine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine has been investigated for its role as a negative allosteric modulator of metabotropic glutamate receptors (mGluRs), particularly mGlu5. This receptor is implicated in various neuropsychiatric disorders, making the compound a candidate for therapeutic development against conditions such as anxiety, depression, and schizophrenia .

2. Anticancer Properties

Research indicates that compounds similar to 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis. Its structural features allow it to interact with key proteins involved in cell proliferation and survival .

3. Antimicrobial Activity

The compound has shown potential as an antimicrobial agent , with studies suggesting that it can inhibit the growth of various bacterial strains. This property is attributed to its ability to disrupt bacterial cell signaling pathways.

Biochemical Mechanisms

The molecular mechanisms underlying the activity of 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine involve:

- Binding Interactions : The compound binds to specific sites on target proteins, leading to conformational changes that modulate their activity.

- Cell Signaling Modulation : It influences intracellular signaling pathways, which can affect gene expression and cellular metabolism.

Case Study 1: mGlu5 Receptor Modulation

In a study investigating the effects of mGlu5 receptor antagonists, 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine was found to significantly reduce receptor activation in vitro. This suggests its potential utility in treating disorders linked to mGlu5 dysregulation .

Case Study 2: Anticancer Activity

A series of experiments demonstrated that derivatives of 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine could inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of apoptotic pathways.

Industrial Applications

1. Pharmaceutical Development

Due to its diverse biological activities, 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine is being explored for the development of new pharmaceuticals targeting neurological and oncological diseases. Its ability to act on specific receptors makes it a valuable candidate for drug design.

2. Agrochemicals

The compound's structural properties also lend themselves to applications in the development of agrochemicals, where its antimicrobial properties can be utilized to protect crops from pathogens.

Mechanism of Action

The mechanism of action of 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Fluoropyridine Substitution Patterns

- 6-(2-Fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine (L0K7GF) : The fluorine atom at the 2-position of the pyridine ring alters electronic distribution and steric interactions compared to the 5-fluoropyridin-3-yl group in the target compound. This positional difference may influence binding affinity in biological targets, as seen in its use as a kinase inhibitor .

- 1-((5-Fluoropyridin-3-yl)methyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine : Incorporates a 5-fluoropyridin-3-ylmethyl group, enhancing lipophilicity and steric bulk. The iodine atom in this derivative further modifies reactivity, as demonstrated in its synthesis (49% yield) and distinct NMR profile .

Non-Fluorinated Analogues

Pesticidal and Fungicidal Activity

- Compound U7 (5-chloro-N-(2-fluoro-4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzyl)-6-(1-fluoroethyl)pyrimidin-4-amine): Exhibits broad-spectrum activity against Mythimna separata (LC₅₀: 3.57 mg/L) and Pseudoperonospora cubensis (EC₅₀: 24.94 mg/L). Its 1-fluoroethyl and trifluoromethyl groups enhance potency compared to the simpler fluoropyridinyl substitution in 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine .

- Flufenerim : A commercial pesticide with an LC₅₀ of 3.14 mg/L against M. separata, it shares the pyrimidin-4-amine core but lacks fluorinated pyridine substituents. This highlights the role of fluorine in improving target affinity and bioavailability .

Enzymatic Inhibition

- AChE Inhibition : Compounds U7 and U8 (from ) show AChE enzyme activities of 0.215 and 0.184 U/mg prot, respectively, compared to flufenerim (0.184 U/mg prot). Molecular docking reveals that U7 and U8 adopt opposite binding modes in the AChE active site, suggesting fluorinated substituents critically modulate interaction patterns .

Physicochemical Properties

Biological Activity

6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of antimalarial and antibacterial properties. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with a 5-fluoropyridine group, which is significant for its interaction with biological targets. The fluorine atom enhances the compound's lipophilicity, potentially improving its ability to penetrate biological membranes.

Antimalarial Activity

Recent studies have highlighted the efficacy of pyrimidine derivatives against Plasmodium falciparum, the causative agent of malaria. A notable investigation focused on a series of trisubstituted pyrimidines, revealing that compounds similar to 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine exhibit potent antimalarial activity.

Key Findings:

- Binding Affinity : The compound demonstrated significant binding affinity to targets within the Plasmodium species, indicating its potential as a lead molecule for antimalarial drug development .

- Efficacy in Animal Models : In a study involving the P. berghei mouse model, derivatives showed up to 96% reduction in parasitemia when administered at a dose of 30 mg/kg . This suggests promising pharmacokinetic properties and oral bioavailability.

| Compound | Dosage (mg/kg) | Parasitemia Reduction (%) |

|---|---|---|

| 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine | 30 | 96 |

| Control (Standard Antimalarial) | 30 | 72 |

Antibacterial Activity

In addition to its antimalarial properties, derivatives of 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine have been investigated for antibacterial activity. A study on novel oxazolidinone derivatives indicated that compounds with similar structural motifs exhibited strong inhibitory effects against gram-positive bacteria.

Research Insights:

- Minimum Inhibitory Concentration (MIC) : One derivative showed an MIC value of 0.25 µg/mL, eight times stronger than linezolid, a standard antibiotic .

- Biofilm Inhibition : These compounds not only inhibited bacterial growth but also prevented biofilm formation, which is crucial for treating persistent infections .

| Compound | MIC (µg/mL) | Biofilm Inhibition |

|---|---|---|

| Derivative of 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine | 0.25 | Yes |

| Linezolid | 2.0 | No |

The biological activity of 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine can be attributed to its ability to interact with specific receptors and enzymes involved in disease processes. Molecular docking studies suggest that this compound may bind effectively to allosteric sites on G protein-coupled receptors (GPCRs), which play critical roles in signal transduction pathways .

Case Studies

- Antimalarial Efficacy : In vivo studies demonstrated that compounds structurally related to 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine significantly reduced parasitemia levels in infected mice models, supporting their potential as novel antimalarials.

- Antibacterial Evaluation : A series of synthesized derivatives were tested against resistant strains of bacteria, showing promising results in both antibacterial potency and safety profiles during cytotoxicity assessments.

Q & A

What are the key structural features of 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine, and how do they influence its biological activity?

Category: Basic

Answer:

The compound features a pyrimidine core with an amine group at position 4 and a 5-fluoropyridin-3-yl substituent at position 6. The fluorine atom enhances lipophilicity and electron-withdrawing effects, improving metabolic stability and target-binding affinity. The pyridine ring’s nitrogen atoms facilitate hydrogen bonding with kinase active sites, a common mechanism in kinase inhibition . Structural modifications, such as varying substituents on the pyridine or pyrimidine rings, can significantly alter binding kinetics and selectivity .

What synthetic strategies are commonly employed for preparing 6-(5-Fluoropyridin-3-yl)pyrimidin-4-amine?

Category: Basic

Answer:

Synthesis typically involves:

- Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the fluoropyridinyl group to the pyrimidine core.

- Nucleophilic substitution for introducing the amine group.

Key intermediates include halogenated pyrimidines (e.g., 6-chloropyrimidin-4-amine) and functionalized fluoropyridines. Reaction optimization often requires palladium catalysts, controlled temperatures (80–120°C), and inert atmospheres .

What analytical techniques are critical for characterizing this compound and its intermediates?

Category: Basic

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and purity. The fluorine atom’s deshielding effects are observable in 19F NMR .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula and detects isotopic patterns.

- X-ray crystallography: Resolves 3D structure using programs like SHELXL or CCP4, particularly for studying binding conformations in protein-ligand complexes .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

Category: Advanced

Answer:

- Systematic substitution: Replace the fluorine atom with other halogens (Cl, Br) or electron-donating groups (e.g., -OCH3) to assess effects on potency.

- Scaffold hopping: Modify the pyridine or pyrimidine rings to fused heterocycles (e.g., furopyrimidines) to enhance selectivity.

- Biological assays: Test derivatives against kinase panels (e.g., EGFR, VEGFR) to identify selectivity trends. Data from competitive binding assays and IC50 determinations guide prioritization .

What challenges arise in optimizing reaction yields during synthesis, and how can they be addressed?

Category: Advanced

Answer:

Common issues include:

- Low regioselectivity: Mitigated using directing groups (e.g., Boc-protected amines) or transition-metal catalysts.

- Byproduct formation: Controlled via slow reagent addition and real-time monitoring (TLC/HPLC).

- Scale-up inefficiencies: Addressed by switching from batch to flow chemistry for exothermic reactions .

How should researchers resolve contradictions in reported bioactivity data across studies?

Category: Advanced

Answer:

Discrepancies may stem from:

- Assay conditions: Varying pH, temperature, or cell lines (e.g., HEK293 vs. HeLa) affect results. Standardize protocols using guidelines like NIH/WHO recommendations.

- Compound purity: Validate via HPLC (≥98% purity) and quantify impurities (e.g., residual solvents) .

- Statistical analysis: Apply multivariate regression to isolate variables (e.g., concentration, exposure time) .

How can computational modeling predict target interactions and guide experimental design?

Category: Advanced

Answer:

- Molecular docking: Use AutoDock or Schrödinger to simulate binding modes in kinase ATP pockets. Focus on hydrogen bonds between the pyrimidine amine and conserved residues (e.g., Asp831 in EGFR) .

- Molecular dynamics (MD): Assess stability of ligand-receptor complexes over 100-ns simulations.

- QSAR models: Corrogate electronic descriptors (e.g., HOMO/LUMO) with bioactivity data to prioritize derivatives .

What crystallographic challenges arise in resolving this compound’s structure, and how are they managed?

Category: Advanced

Answer:

- Crystal twinning: Addressed using SHELXD for data deconvolution .

- Low diffraction resolution: Optimize crystal growth via vapor diffusion with PEG-based precipitants.

- Disorder in fluorine positions: Apply restraints in refinement (SHELXL) and validate with anomalous dispersion maps .

What biological targets are most commonly associated with this compound?

Category: Basic

Answer:

The compound primarily inhibits tyrosine kinases (e.g., EGFR, VEGFR) due to its ATP-binding site competition. Fluorine’s electronegativity enhances interactions with hydrophobic pockets, while the pyrimidine amine anchors to catalytic lysine residues . Secondary targets include DNA repair enzymes (e.g., PARP), suggesting potential in oncology .

What advanced methods ensure accurate purity assessment and impurity profiling?

Category: Advanced

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.